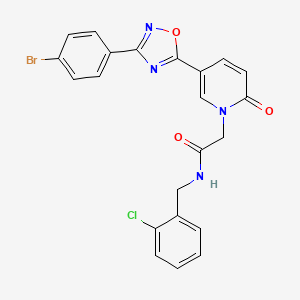![molecular formula C17H20N2O4S B2919973 Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate CAS No. 494854-19-2](/img/structure/B2919973.png)
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate is a research chemical with the CAS Number: 494854-19-2 . It has a molecular weight of 349.43 . The IUPAC name for this compound is ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)-1H-1lambda3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21N2O4S/c1-5-22-15(20)13-10-24-14(19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10,24H,5H2,1-4H3,(H,18,21) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator .Applications De Recherche Scientifique
Organometallic Complexes and Bioconjugates
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate derivatives have been utilized in the synthesis of organometallic peptide N-heterocyclic carbene (NHC) complexes. For example, the unnatural amino acid thiazolylalanine (Thia), a related compound, has been prepared and reacted with metal centers to yield thiazole-based carbene complexes. These complexes represent a novel class of thiazolylalanine-2-ylidene metal bioconjugates, demonstrating the compound's potential in creating new metal-organic frameworks and bioconjugates for various applications including catalysis, drug delivery, and bioimaging (Lemke & Metzler‐Nolte, 2011).
Synthesis of Thio-1,3,4-Oxadiazol-2-yl Derivatives
Research has focused on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, utilizing this compound as a key intermediate. These derivatives have been characterized for their structural and optical properties, finding potential use in photoelectronic devices due to their good thermal stability and characteristic absorption peaks, as demonstrated by powder XRD and photoluminescence spectrum analysis (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Studies
Modifications of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound closely related to this compound, have been synthesized and tested for their antimicrobial activities. These studies have explored the structure-activity relationship through 3D-QSAR analysis, indicating the compound's utility in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Anticancer Research
This compound analogs have been synthesized and evaluated for their antitumor activities. Certain analogs have shown promising results against specific cancer cell lines, highlighting the compound's potential in anticancer drug development. For instance, specific analogs exhibited remarkable activity against leukemia cell lines, with detailed synthesis and screening data providing insights into the structure-activity relationships critical for designing effective anticancer therapeutics (El-Subbagh, Abadi, & Lehmann, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell integrity and cell death .
Pharmacokinetics
The compound’s storage temperature is recommended to be at refrigerator levels, suggesting that it may be sensitive to higher temperatures .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory effects against gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . It also demonstrated antifungal potential against Candida glabrata and Candida albicans .
Propriétés
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-15(20)13-10-24-14(19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHIIEZROYYMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

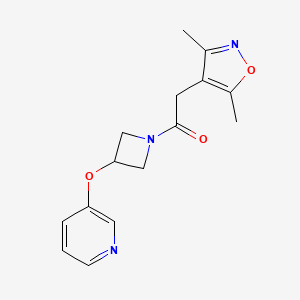
![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)
![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
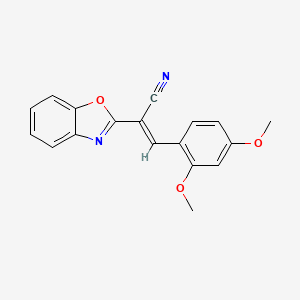
![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)
![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/no-structure.png)
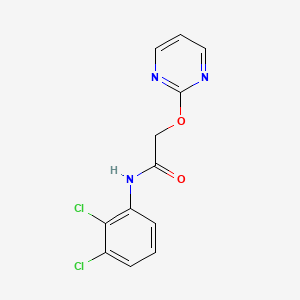
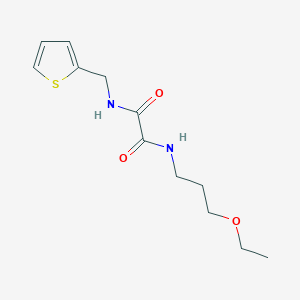
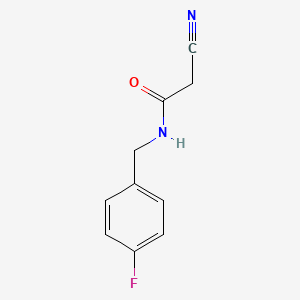
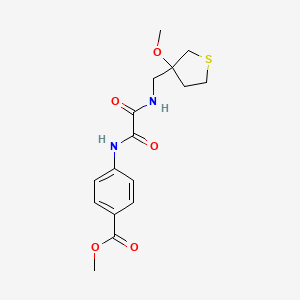
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)
